molecular formula C10H13NO3 B12903900 N-(4-(Furan-2-yl)-4-oxobutyl)acetamide CAS No. 823821-76-7

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide

Katalognummer: B12903900
CAS-Nummer: 823821-76-7
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: WINMYXPTROXICW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with acetamide in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts can improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-(Furan-2-yl)-4-oxobutyl)acetamide is unique due to its specific furan ring structure, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

823821-76-7

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

N-[4-(furan-2-yl)-4-oxobutyl]acetamide

InChI

InChI=1S/C10H13NO3/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12)

InChI-Schlüssel

WINMYXPTROXICW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCCC(=O)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.